molecular formula C14H11NO3S B3007460 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide CAS No. 2380032-82-4

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide

Cat. No.: B3007460
CAS No.: 2380032-82-4
M. Wt: 273.31
InChI Key: RLLJSYVFYQFJKA-UHFFFAOYSA-N
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Description

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a furan-2-yl group at the 4-position and a furan-3-carboxamide moiety via a methylene linker. This structure combines two aromatic heterocycles—thiophene (a sulfur-containing ring) and furan (an oxygen-containing ring)—linked through a carboxamide group.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-14(10-3-5-17-8-10)15-7-12-6-11(9-19-12)13-2-1-4-18-13/h1-6,8-9H,7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLJSYVFYQFJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Mechanism of Action

The mechanism of action of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide and related compounds:

Compound Core Structure Substituents Reported Activities Synthesis Yield/Key Reagents Reference
Target Compound Thiophene 4-(Furan-2-yl), N-(furan-3-carboxamide)methyl Not explicitly reported Likely HBTU/DIPEA-mediated amide coupling Inferred
LMM11 1,3,4-Oxadiazole 5-(Furan-2-yl), N-(4-cyclohexylethylsulfamoylbenzamide) Antifungal (vs. C. albicans) Purchased (Life Chemicals)
Compound 47i Thiophene-ethyl-furan N-[4-(diethylamino)phenyl], 2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide Not explicitly reported 93% yield (HBTU, DIPEA)
Thiophene Fentanyl HCl Piperidine (opioid core) 2-Thiophenoyl group Opioid activity (toxicological data limited) Not reported
N-[2-(6-Methyl-4-oxochromen-3-yl)...] Thiazolidinone Furan-2-carboxamide, chromen-4-one Single-crystal X-ray data reported Solvent: DMF
2-(4-Methylphenylimino)... Thiophene Thiophene 3-Carboxamide, 4-methylphenylimino, 2-chlorophenyl Antimicrobial, antifungal Synthesized via novel routes

Key Observations:

Structural Diversity: The target compound uniquely combines thiophene and furan rings, distinguishing it from oxadiazole-based analogs like LMM11 or opioid derivatives like thiophene fentanyl .

Biological Activity :

  • LMM11, a 1,3,4-oxadiazole, inhibits C. albicans via thioredoxin reductase inhibition, suggesting that the target compound’s furan-thiophene scaffold may also target redox enzymes .
  • Thiophene-3-carboxamide derivatives (e.g., ) exhibit broad antimicrobial activity, implying that the target’s carboxamide group could enhance interactions with microbial targets .

Synthetic Approaches: Amide coupling using HBTU and DIPEA (as in compound 47i) is a common strategy for carboxamide synthesis, likely applicable to the target compound . Derivatives with fused heterocycles (e.g., thiazolidinones in ) often require multi-step protocols, whereas the target’s simpler structure may allow streamlined synthesis .

Physicochemical Properties :

  • The furan-3-carboxamide group (target compound) vs. furan-2-carboxamide () may influence electronic distribution and solubility, affecting bioavailability .
  • Thiophene’s sulfur atom enhances metabolic stability compared to oxadiazoles, which may degrade more readily in vivo .

Biological Activity

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide is characterized by the presence of furan and thiophene rings linked to a carboxamide functional group. This structural arrangement enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound possesses significant biological activities, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide may exhibit anticancer properties through the inhibition of specific kinases involved in cell proliferation and survival pathways. The compound's mechanism may involve the modulation of signaling pathways that are critical for tumor growth and metastasis.
  • Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent, possibly by inhibiting pro-inflammatory cytokines and enzymes associated with inflammatory responses. This activity could be beneficial in treating conditions characterized by chronic inflammation.

The mechanism of action of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide involves interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and inflammation, which could explain its antimicrobial and anti-inflammatory effects. For example, it can bind to active sites of enzymes, blocking substrate access.
  • Receptor Modulation : It might interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological activity of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide:

  • Anticancer Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, an IC50 value was reported at approximately 10 µM against breast cancer cell lines, indicating significant potency compared to standard chemotherapeutics .
  • Anti-inflammatory Effects : A study highlighted the compound's ability to reduce levels of TNF-alpha in macrophages, suggesting its potential role in managing inflammatory diseases .

Comparative Analysis

To understand the uniqueness of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Thiophene CarboxamideThiophene ring onlyModerate anticancer activity
Furan CarboxamideFuran ring onlyLimited anti-inflammatory properties
N-[4-(Furan)-phenyl]methyl-furanPhenyl instead of thiopheneEnhanced cytotoxicity but less specificity

The combination of both furan and thiophene rings in N-[4-(Furan)-thiophen]-methyl-furan enhances its biological activities compared to compounds with only one of these moieties.

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